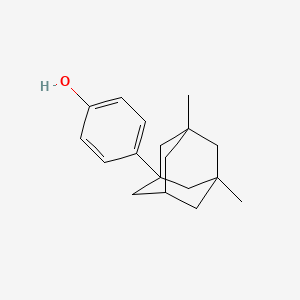
4-(3,5-Dimethyl-1-adamantyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3,5-Dimethyl-1-adamantyl)phenol” is a chemical compound with the molecular formula C18H24O and a molecular weight of 256.38 . It is also known by the CAS Number: 125910-53-4 .
Synthesis Analysis
The synthesis of “4-(3,5-Dimethyl-1-adamantyl)phenol” involves the reaction of 1-bromo-3,5-dimethyladamantane with phenol. The reaction is carried out at 120 °C for 12 hours. After the reaction, the mixture is cooled to room temperature and put into a beaker containing hot water. A precipitate forms while stirring. After filtering, the precipitate is washed three times with hot water and then sufficiently vacuum dried to obtain the compound .Molecular Structure Analysis
The molecular structure of “4-(3,5-Dimethyl-1-adamantyl)phenol” can be analyzed using a structure data file (SDF/MOL File) which contains information about the atoms, bonds, connectivity, and coordinates of the molecule .Chemical Reactions Analysis
The synthesis of substituted adamantanes like “4-(3,5-Dimethyl-1-adamantyl)phenol” is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .科学的研究の応用
Cancer Research and Apoptosis Induction
One of the derivatives, (E)-4-[3-(1-Adamantyl)-4'-hydroxylphenyl]-3-chlorocinnamic acid, has been studied for its ability to induce cell-cycle arrest and apoptosis in leukemia and cancer cells. This compound binds to the orphan nuclear receptor small heterodimer partner (SHP), influencing gene expression to inhibit proliferation and induce apoptosis in human cancer cells. This highlights its potential in cancer therapeutics (Dawson et al., 2008).
Material Science: Polyamide-Imides and Polyimides
In materials science, derivatives of 4-(1-adamantyl)phenol have been utilized to synthesize new polyamide-imides (PAIs) and polyimides with inherent viscosities and excellent thermal stability. These polymers are solution-cast into films, demonstrating potential in high-performance materials due to their amorphous nature and high glass transition temperatures (Liaw et al., 2001; Hsiao et al., 2009).
Antimicrobial Applications
Derivatives have shown promising antimicrobial properties against bacterial strains such as Pseudomonas aeruginosa. Specifically, a derivative of 4-(1-adamantyl)-phenol (compound KVM-97) has been found to inhibit bacterial respiration and uncouple oxidative phosphorylation, indicating potential as a novel antimicrobial agent (Dudikova et al., 2018).
Advanced Polymer Chemistry
Further research in polymer chemistry has explored copolymers of 4-adamantylphenyl methacrylate derivatives, showcasing the versatility of 4-(3,5-Dimethyl-1-adamantyl)phenol derivatives in modifying polymer properties. These copolymers exhibit enhanced thermal stability and glass transition temperatures, relevant for advanced material applications (Mathias et al., 2001).
Organometallic Chemistry and Catalysis
In organometallic chemistry, 4-(1-adamantyl)-phenol derivatives have been utilized in the synthesis and characterization of metal complexes, contributing to the development of novel catalytic materials with potential applications in various chemical transformations (Price et al., 2018).
将来の方向性
The future directions in the research of “4-(3,5-Dimethyl-1-adamantyl)phenol” and similar compounds could involve the synthesis of 1,2-disubstituted adamantane derivatives by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .
作用機序
Target of Action
Adamantane derivatives, to which this compound belongs, are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It’s known that adamantane derivatives interact with their targets through their unique structural properties . The high reactivity of these compounds allows them to interact with a variety of biological targets .
Biochemical Pathways
Adamantane derivatives are known to be involved in a variety of biochemical processes due to their high reactivity .
Result of Action
Adamantane derivatives are known for their potential in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
The thermal stability of adamantyl phenols, a group to which this compound belongs, has been studied, indicating that these compounds can remain stable under a range of conditions .
特性
IUPAC Name |
4-(3,5-dimethyl-1-adamantyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O/c1-16-7-13-8-17(2,10-16)12-18(9-13,11-16)14-3-5-15(19)6-4-14/h3-6,13,19H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSBXJSZMPALGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C4=CC=C(C=C4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,6-dichlorobenzyl)sulfanyl]-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2769388.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2769389.png)
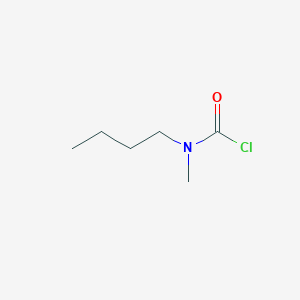
![N-benzyl-N,2-dimethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2769392.png)
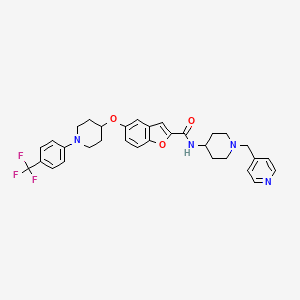
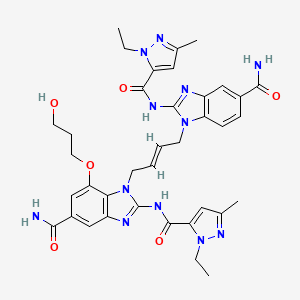
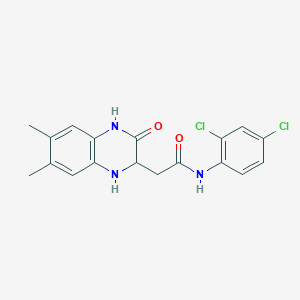
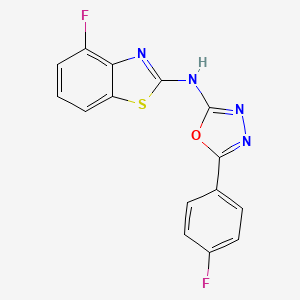
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea](/img/structure/B2769401.png)
![2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2769403.png)
![Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2769404.png)